6-chloro-N,N'-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine

Beschreibung

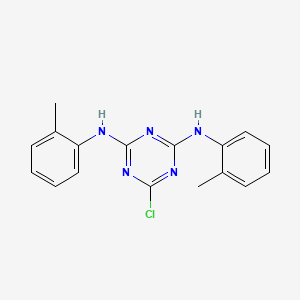

6-Chloro-N,N'-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine is a triazine derivative characterized by a central 1,3,5-triazine ring substituted with two 2-methylphenyl groups at the 2- and 4-positions and a chlorine atom at the 6-position. This compound belongs to a class of chloro-triazine-diamines, which are structurally defined by their halogen and aryl/alkyl substituents.

Eigenschaften

IUPAC Name |

6-chloro-2-N,4-N-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN5/c1-11-7-3-5-9-13(11)19-16-21-15(18)22-17(23-16)20-14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H2,19,20,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUERFDZIKTYURG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2=NC(=NC(=N2)Cl)NC3=CC=CC=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N,N’-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2-methylphenylamine and cyanuric chloride.

Reaction: The 2-methylphenylamine is reacted with cyanuric chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene.

Temperature and Time: The reaction mixture is stirred at a temperature range of 0-5°C for several hours to ensure complete conversion.

Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure 6-chloro-N,N’-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine.

Industrial Production Methods

In an industrial setting, the production of 6-chloro-N,N’-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

6-chloro-N,N’-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions, resulting in the breakdown of the ring structure.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or alkoxide salts are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed for hydrolysis reactions.

Major Products Formed

Substitution Reactions: The major products are the substituted triazine derivatives with different functional groups replacing the chlorine atom.

Oxidation and Reduction: The products include various oxidation states and reduced forms of the compound.

Hydrolysis: The hydrolysis products are typically amines and carboxylic acids derived from the breakdown of the triazine ring.

Wissenschaftliche Forschungsanwendungen

6-chloro-N,N’-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 6-chloro-N,N’-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of certain biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations in Chloro-Triazine-Diamines

The primary structural differentiator among chloro-triazine-diamines lies in the substituents at the 2- and 4-amino positions. Below is a comparative analysis of key analogs:

Key Observations:

- Substituent Impact on Applications : Propazine and simazine, with smaller alkyl groups (isopropyl, diethyl), are commercially used herbicides due to their solubility and bioavailability . In contrast, aryl-substituted analogs (e.g., 2-methylphenyl, 2,4-dimethoxyphenyl) are primarily research candidates, likely due to enhanced steric hindrance or altered lipophilicity .

- Chlorine Substitution : The 6-chloro group is conserved across all analogs, critical for electrophilic reactivity in triazine-based herbicides .

Physicochemical Properties

- Molecular Weight : Aryl-substituted compounds (e.g., 417.85 g/mol for dimethoxyphenyl analog) exhibit higher molecular weights compared to alkyl-substituted analogs (e.g., 229.7 g/mol for propazine), influencing solubility and environmental persistence .

- Solubility : Alkyl-substituted triazines (e.g., propazine) are moderately water-soluble (e.g., 8.6 mg/L for propazine), whereas aryl-substituted derivatives likely have lower solubility due to hydrophobic phenyl groups .

Research and Industrial Relevance

- Medicinal Chemistry : The 5-chloro-2-methylphenyl analog is marketed for medicinal research, suggesting exploration in drug discovery or enzyme inhibition .

Biologische Aktivität

6-chloro-N,N'-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine is a triazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, has been investigated for various pharmacological effects, including antibacterial and antiviral properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C17H16ClN5

- Molecular Weight : 325.80 g/mol

- CAS Number : 62752-05-0

The compound features a triazine ring substituted with two 2-methylphenyl groups and a chlorine atom at the 6-position. These structural characteristics are believed to influence its biological activity.

Antimicrobial Activity

Research indicates that triazine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains. In particular, compounds within the triazine family have been noted for their effectiveness against Mycobacterium tuberculosis (Mtb) and non-tuberculous mycobacteria (NTM).

Case Study: Antimycobacterial Activity

A study evaluated several triazine derivatives for their ability to inhibit Mtb. The results demonstrated that certain compounds exhibited minimum inhibitory concentrations (MIC) below 50 µg/mL against Mtb strains. The mechanism of action is hypothesized to involve inhibition of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism essential for bacterial growth.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 25 | Mtb |

| Compound B | 30 | Mtb |

| This compound | <50 | Mtb |

Antiviral Activity

In addition to its antibacterial properties, there is emerging evidence regarding the antiviral potential of triazine derivatives. Specifically, compounds similar to this compound have been investigated for their efficacy against viral pathogens such as HIV.

Research Findings on Antiviral Activity

A recent study highlighted the antiviral activity of various triazine derivatives against HIV strains. The results indicated that certain modifications in the triazine structure could enhance potency against resistant strains of HIV.

| Compound | EC50 (nM) | Viral Strain |

|---|---|---|

| Compound C | 0.24 | Wild-type HIV-1 |

| Compound D | 0.35 | K103N/Y181C mutant |

| This compound | TBD | TBD |

The proposed mechanisms by which triazines exert their biological effects include:

- Inhibition of Key Enzymes : Compounds may inhibit enzymes critical for bacterial cell wall synthesis or viral replication.

- Interference with Metabolic Pathways : Triazines can disrupt essential metabolic pathways in pathogens.

Safety and Toxicity

While exploring the biological activity of this compound, it is crucial to consider its safety profile. Preliminary toxicity studies indicate that many triazines exhibit low cytotoxicity at therapeutic doses; however, detailed toxicity assessments are necessary for clinical applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-chloro-N,N'-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via nucleophilic substitution using cyanuric chloride as the core reagent. Stepwise substitution at the 2, 4, and 6 positions is achieved by reacting with 2-methylphenylamine under controlled conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., 1,4-dioxane, acetone) enhance reactivity .

- Temperature control : Reflux (70–90°C) ensures complete substitution while minimizing side reactions .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity (>95%) .

Q. How is the molecular structure of this compound validated post-synthesis?

- Methodology : Structural confirmation relies on:

- NMR spectroscopy : and NMR identify substituent patterns. For example, aromatic protons from 2-methylphenyl groups appear as multiplets at δ 7.2–7.5 ppm, while NH signals resonate at δ 8.9–9.7 ppm .

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 341.12 for CHClN) .

- Elemental analysis : Carbon, hydrogen, and nitrogen percentages are compared to theoretical values (e.g., C: 62.7%, H: 4.9%, N: 19.3%) .

Q. What are the key chemical properties influencing its reactivity?

- Methodology :

- Chlorine substitution : The 6-chloro group is susceptible to nucleophilic displacement, enabling further derivatization (e.g., with amines or thiols) .

- Hydrogen bonding : NH groups participate in intermolecular interactions, affecting solubility and crystal packing .

- Stability : Stability under acidic/basic conditions is assessed via pH-dependent degradation studies (HPLC monitoring) .

Advanced Research Questions

Q. How can computational models predict the biological activity of this triazine derivative?

- Methodology :

- 3D-QSAR modeling : Molecular descriptors (e.g., electrostatic potential, hydrophobicity) are derived from optimized geometries (DFT/B3LYP/6-31G* level) to correlate structural features with antiproliferative activity .

- Docking studies : AutoDock Vina predicts binding affinities to targets like dihydrofolate reductase (DHFR), where the triazine core mimics folate interactions .

- ADMET prediction : SwissADME evaluates pharmacokinetic properties (e.g., logP = 3.2, suggesting moderate lipophilicity) .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., variable IC values across cell lines)?

- Methodology :

- Dose-response validation : Replicate assays (MTT/XTT) across multiple cell lines (e.g., MCF-7, HeLa) under standardized conditions (24–72 hr exposure, 1–100 µM range) .

- Mechanistic profiling : RNA sequencing identifies differentially expressed genes (e.g., apoptosis regulators Bcl-2/Bax) to confirm on-target effects .

- Metabolic stability : Liver microsome assays assess whether cytochrome P450-mediated degradation alters potency .

Q. How can synthetic byproducts or isomers be characterized and minimized?

- Methodology :

- HPLC-MS monitoring : Reverse-phase C18 columns (acetonitrile/water gradient) detect byproducts (e.g., mono- or trisubstituted triazines) during synthesis .

- Reaction kinetics : Pseudo-first-order rate constants determine optimal stoichiometry (e.g., 2.2 eq. of 2-methylphenylamine per cyanuric chloride) to favor disubstitution .

- Chiral chromatography : Resolves enantiomers if asymmetric synthesis is attempted (e.g., using chiral amines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.